2-[(4-Methylpiperazin-1-yl)methyl]aniline
Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]aniline is a chemical compound utilized in various synthesis processes. Its relevance in chemistry stems from its role in forming complex molecules, often used in pharmaceuticals and material sciences.
Synthesis Analysis
- A method for synthesizing 2-[(4-Methylpiperazin-1-yl)methyl]aniline involves catalytic N-alkylation reactions. Ruthenium-complex catalyzed N-alkylation of aromatic amines with diols is an example, yielding significant compounds including arylpiperazines (Abbenhuis, Boersma, & Koten, 1998).
- Another synthesis pathway includes the use of microwave heating for rapid and efficient synthesis of related compounds like 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Molecular Structure Analysis
- The molecular structure of 2-[(4-Methylpiperazin-1-yl)methyl]aniline and its derivatives has been characterized using various techniques, including X-ray analysis and computational investigations (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
- This compound is involved in nucleophilic substitution reactions as seen in the synthesis of related compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013).
Physical Properties Analysis
- The physical properties of this compound and its derivatives can be inferred from the structural analysis. The crystal structure informs on its solid-state properties, including stability and packing (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
- Its chemical properties, such as reactivity and bonding, can be deduced from its involvement in various synthesis reactions and the resulting products' properties (Mishriky & Moustafa, 2013).
Safety And Hazards
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
CAS RN |
19577-84-5 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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